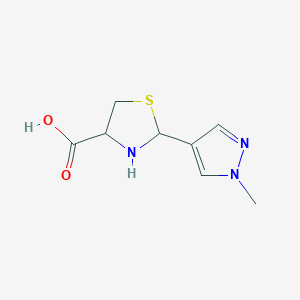![molecular formula C9H20N2O B1345004 3-[(2R<em>,6S</em>)-2,6-Dimethyl-4-morpholinyl]-1-propanamine CAS No. 857070-96-3](/img/structure/B1345004.png)
3-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol.
Wissenschaftliche Forschungsanwendungen
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used as a sedative and analgesic in clinical settings.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine involves several steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable alkylating agent under controlled conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wirkmechanismus
The compound exerts its effects by selectively binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This action results in sedation, analgesia, and anxiolysis. The molecular targets include the α2A, α2B, and α2C adrenergic receptor subtypes, which are involved in various physiological processes such as pain modulation and sympathetic nervous system regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clonidine: Another α2-adrenergic agonist used for hypertension and pain management.
Guanfacine: Used for attention deficit hyperactivity disorder (ADHD) and hypertension.
Tizanidine: A muscle relaxant that also acts on α2-adrenergic receptors.
Uniqueness
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine is unique due to its high selectivity for α2-adrenergic receptors, which results in fewer side effects compared to other similar compounds. Its specific stereochemistry also contributes to its distinct pharmacological profile .
Eigenschaften
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHABTMWBHTG-DTORHVGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

